molecular formula C14H14O5 B1616082 5-(2-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 15795-56-9

5-(2-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B1616082
CAS No.: 15795-56-9
M. Wt: 262.26 g/mol
InChI Key: CNEJJACJHKSHJO-UHFFFAOYSA-N
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Description

5-(2-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a benzylidene substituent at the 5-position of the 1,3-dioxane ring. The methoxy group (-OCH₃) is located at the ortho position (2-position) of the benzylidene aromatic ring. This compound is synthesized via a Knoevenagel condensation between 2-methoxybenzaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) under acidic conditions, typically in solvents like ethanol or 2-propanol . Its molecular formula is C₁₄H₁₄O₅, with a molecular weight of 262.26 g/mol.

Properties

IUPAC Name

5-[(2-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-14(2)18-12(15)10(13(16)19-14)8-9-6-4-5-7-11(9)17-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEJJACJHKSHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=CC=C2OC)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327173
Record name NSC636627
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15795-56-9
Record name 5-[(2-Methoxyphenyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC636627
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-METHOXYBENZYLIDENE)-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE
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Preparation Methods

Reaction Conditions

  • Reactants: 2,2-dimethyl-1,3-dioxane-4,6-dione and 2-methoxybenzaldehyde
  • Solvent: Ethanol is commonly used as the reaction medium.
  • Catalyst: The reaction can be uncatalyzed or catalyzed by mild bases or acids. For example, o-phthalimide-N-sulfonic acid has been reported as an efficient catalyst under solvent-free conditions with ultrasonic irradiation.
  • Temperature: Typically reflux conditions in ethanol (~78 °C) or room temperature under ultrasonic irradiation.
  • Reaction Time: Ranges from 30 minutes to 2 hours, depending on catalyst and conditions.

Typical Procedure

  • Equimolar amounts of 2,2-dimethyl-1,3-dioxane-4,6-dione and 2-methoxybenzaldehyde are dissolved in ethanol.
  • The mixture is stirred and heated under reflux for about 2 hours.
  • Upon completion, the reaction mixture is cooled to room temperature.
  • The product precipitates out and is filtered, washed, and dried.
  • Purification can be done by recrystallization from suitable solvents such as petroleum ether and ethyl acetate.

Yield and Purity

  • Yields typically range around 48% or higher depending on reaction optimization.
  • Melting points and elemental analysis confirm the purity and identity of the product.
  • Single crystals suitable for X-ray diffraction can be obtained for structural confirmation.

Advanced and Alternative Preparation Techniques

Catalyst-Free and Ultrasound-Assisted Synthesis

Recent advances include solvent-free synthesis using ultrasonic irradiation to accelerate the Knoevenagel condensation. This method employs o-phthalimide-N-sulfonic acid as a reusable catalyst, offering:

  • Mild reaction conditions
  • Shorter reaction times (as low as 20-30 minutes)
  • High yields (~90%)
  • Environmental benefits by avoiding toxic solvents and reducing catalyst load

Mechanistic Insights

The Knoevenagel condensation mechanism involves:

  • Activation of the aldehyde by the catalyst or base
  • Deprotonation of the Meldrum's acid derivative to form an enolate
  • Nucleophilic attack of the enolate on the aldehyde carbonyl
  • Elimination of water to form the alkene bond

The use of ultrasound enhances mass transfer and reaction kinetics, improving yield and reducing side reactions.

Data Table: Summary of Preparation Conditions and Outcomes

Entry Method Catalyst Solvent Temp (°C) Time (min) Yield (%) Notes
1 Classical Knoevenagel None (uncatalyzed) Ethanol Reflux (~78) 120 48 Standard method, moderate yield
2 Knoevenagel with OPNSA catalyst o-Phthalimide-N-sulfonic acid Solvent-free 30-40 20-30 90 Ultrasound-assisted, green chemistry
3 Base-catalyzed (literature) Piperidine/Acetic acid Ethanol or pyridine Reflux 60-120 70-85 Traditional base catalysis

Research Findings and Structural Confirmation

  • X-ray Crystallography: The prepared compound crystallizes in a triclinic system, space group P-1, confirming the expected molecular structure with a distorted 1,3-dioxane ring conformation.
  • Spectroscopic Analysis: IR spectra show characteristic carbonyl and aromatic bands; elemental analysis matches theoretical values.
  • Reusability of Catalyst: OPNSA catalyst retains activity over at least five cycles with minimal loss in yield, indicating economic and environmental advantages.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The methoxybenzylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemical Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, particularly nucleophilic and electrophilic substitutions. The presence of the dioxane ring enhances its reactivity, enabling the formation of complex molecules.

Key Reactions:

  • Condensation Reactions: It can undergo condensation with aldehydes and ketones to form more complex structures.
  • Cyclization: The compound can facilitate cyclization processes to produce heterocycles, which are important in drug development.

Medicinal Chemistry

5-(2-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been explored for its potential therapeutic applications. Its derivatives have shown promise in pharmacological studies.

Potential Applications:

  • Antitumor Activity: Some studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties: Research has indicated that certain derivatives possess antimicrobial activity, making them candidates for developing new antibiotics.

Material Science

The compound's unique properties enable its use in material science applications. Its ability to form stable complexes and polymers can be harnessed for creating advanced materials.

Applications:

  • Polymer Synthesis: It can be used as a monomer in polymerization reactions to create new materials with desirable mechanical properties.
  • Coatings and Adhesives: The reactivity of the compound allows it to be incorporated into coatings and adhesives that require specific performance characteristics.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

StudyFindings
Zeng et al. (2013)Investigated the synthesis and crystal structure of related compounds, confirming their stability and potential applications in pharmaceuticals .
Andreev et al. (2004)Explored the biological activity of derivatives, highlighting their potential as antitumor agents .
Recent ResearchOngoing studies are focusing on the development of new derivatives with enhanced biological activities and material properties .

Mechanism of Action

The mechanism of action of 5-(2-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The methoxybenzylidene group can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-(2-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione can be compared to analogous Meldrum’s acid derivatives, as outlined below:

Positional Isomerism: Methoxy Substitution

  • 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS RN: 15795-54-7)
    • Key Difference : Methoxy group at the para position (4-position) of the benzylidene ring.
    • Impact :
  • Electronic Effects : The para-methoxy group enhances electron-donating resonance effects, stabilizing the conjugated system more effectively than the ortho isomer .
  • Applications : Para-substituted derivatives are often used as intermediates in pharmaceuticals due to their stability .

Functional Group Variation: Hydroxy vs. Methoxy

  • 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
    • Key Difference : Hydroxy (-OH) group replaces the methoxy group.
    • Impact :
  • Hydrogen Bonding: The hydroxy group forms strong intermolecular O–H⋯O hydrogen bonds, increasing melting point and reducing solubility in non-polar solvents .
  • Reactivity : The hydroxy group is more susceptible to oxidation and nucleophilic substitution than the methoxy group.
  • Biological Activity : Hydroxy derivatives exhibit antioxidant properties, as demonstrated in studies on 4-hydroxy-3-methoxy analogs .

Substituent Complexity: Trimethoxy Derivatives

  • 5-(2,4,5-Trimethoxybenzylidene)-1,3-diazinane-4,6-dione
    • Key Difference : Incorporation of three methoxy groups and a sulfur-containing diazinane ring.
    • Impact :
  • Steric Effects : Increased steric hindrance alters reactivity in cycloaddition reactions.
  • Planarity : The molecule adopts a near-planar conformation (dihedral angle = 1.41°), enhancing π-π stacking in crystal structures .
  • Applications: Such derivatives are explored for nonlinear optical materials due to extended conjugation .

Non-Aromatic Substituents: Methoxymethylene

  • 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS RN: 15568-85-1)
    • Key Difference : Methoxymethylene (-CH₂-OCH₃) replaces the benzylidene group.
    • Impact :
  • Reactivity : The absence of an aromatic ring reduces conjugation, making the compound less stable but more reactive in alkylation reactions .
  • Solubility : Increased polarity due to the methoxymethylene group enhances solubility in polar aprotic solvents .

Biological Activity

5-(2-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as a derivative of Meldrum's acid, has garnered attention for its potential biological activities. This compound is synthesized through a Knoevenagel condensation reaction between 2-methoxybenzaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione. Its structure includes a methoxybenzylidene group that contributes to its unique properties and biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C14H14O5C_{14}H_{14}O_{5}, with a molecular weight of approximately 262.26 g/mol. The compound's structure can be depicted as follows:

SMILES CC1(OC(=O)C(=CC2=CC=C(C=C2)OC)C(=O)O1)C\text{SMILES }CC1(OC(=O)C(=CC2=CC=C(C=C2)OC)C(=O)O1)C

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains. The dioxane ring structure may enhance the compound's interaction with microbial cell membranes.
  • Anticancer Potential : Preliminary studies suggest that derivatives of Meldrum's acid may possess anticancer properties, potentially through mechanisms involving apoptosis or cell cycle regulation.

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits dihydrodipicolinate synthase (DHDPS)

Antimicrobial Studies

In studies evaluating the antimicrobial activity of related compounds, it was found that derivatives of Meldrum's acid demonstrated significant inhibition against E. coli and S. aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

Research focusing on the anticancer potential of this compound has shown promising results in vitro. For instance, one study reported that this compound could effectively induce apoptosis in A-431 cancer cell lines with an IC50 value less than that of the standard drug doxorubicin .

Case Studies

A notable case study involved the synthesis and testing of various derivatives of Meldrum's acid. These derivatives were evaluated for their biological activity against multiple cancer cell lines. Results indicated that modifications to the methoxy group significantly influenced the anticancer efficacy and selectivity of these compounds.

Table 2: Case Study Results

Compound Cell Line IC50 (µM) Mechanism
This compoundA-431<10Apoptosis induction
5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dioneMCF-715Cell cycle arrest

Q & A

Q. What are the common synthetic routes for 5-(2-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, and how do reaction conditions impact yield?

The compound is typically synthesized via Knoevenagel condensation between Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and 2-methoxybenzaldehyde. Key methodologies include:

  • Acid-catalyzed condensation : Using acetic acid or sulfuric acid as a catalyst in protic solvents (e.g., ethanol/water mixtures). Yields range from 85–98% depending on substituent electronic effects .
  • Green synthesis : Hexadecyltrimethylammonium bromide (HTMAB) in aqueous media under neutral conditions, achieving 90–95% yield in <2 hours .
  • Microwave-assisted synthesis : Reduces reaction time to minutes but requires specialized equipment .

Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventTimeYield (%)Reference
Acid-catalyzedH₂SO₄/EtOH-H₂O2–4 h85–98
HTMAB in waterHTMAB/H₂O1.5 h90–95
MicrowaveNone (solvent-free)10 min88

Considerations : Electron-withdrawing groups on the aldehyde enhance reactivity, while steric hindrance may reduce yields.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
  • ¹H/¹³C NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm), while the dioxane ring protons resonate as singlets (δ 1.6–1.8 ppm for methyl groups). The benzylidene proton shows a downfield shift (δ 7.2–8.1 ppm) due to conjugation .
  • IR : Strong C=O stretches at 1750–1850 cm⁻¹ and C=C stretches at 1600–1650 cm⁻¹ .
    • X-ray crystallography : Confirms planar geometry of the benzylidene moiety and non-covalent interactions (e.g., C–H⋯O hydrogen bonds) stabilizing the crystal lattice. Bond lengths (e.g., C7–C8 = 1.451 Å, C5=C7 = 1.349 Å) validate resonance stabilization .

Advanced Research Questions

Q. What factors influence the reactivity of this compound in nucleophilic addition or substitution reactions?

The electron-deficient benzylidene carbon (due to conjugation with two carbonyl groups) facilitates nucleophilic attacks. Key factors:

  • Nucleophile strength : Strong nucleophiles (e.g., ammonia, hydrazine) yield hydrazine or amide derivatives, while weaker nucleophiles require basic conditions (e.g., KOH/MeOH) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, whereas protic solvents may deactivate the nucleophile .
  • Substituent effects : Electron-donating groups on the benzylidene moiety (e.g., methoxy) reduce electrophilicity, slowing reactivity .

Example : Reaction with hydrazine hydrate produces 1,2-bis(methoxybenzylidene)hydrazines, useful as ligands or precursors for heterocycles .

Q. How can computational methods predict the compound’s reactivity or interaction with biological targets?

  • DFT calculations : Model electron density distribution to identify reactive sites (e.g., benzylidene carbon as electrophilic center). HOMO-LUMO gaps predict susceptibility to nucleophilic/electrophilic attacks .
  • Molecular docking : Simulate binding interactions with enzymes (e.g., GPR40 agonists for diabetes research) to guide drug design .
  • MD simulations : Study conformational changes in switchable polymer surfaces when irradiated (e.g., light-triggered isomerization for biomaterial applications) .

Q. What strategies optimize eco-friendly synthesis of this compound?

  • Aqueous-phase synthesis : HTMAB as a surfactant enables condensation in water, reducing organic solvent use .
  • Catalyst recycling : Heterogeneous catalysts (e.g., SiO₂-supported acids) can be reused without significant yield loss.
  • Solvent-free microwave methods : Minimize waste and energy consumption .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

  • Multi-technique validation : Cross-verify NMR/IR data with X-ray structures to confirm assignments. For example, crystallography can resolve ambiguities in tautomeric forms .
  • Dynamic NMR : Detect rotational barriers or conformational exchange in solution (e.g., hindered rotation around the benzylidene bond) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas when isotopic patterns conflict with expected structures .

Q. What are its emerging applications in materials science or biotechnology?

  • Switchable surfaces : Functionalization with light-responsive derivatives (e.g., diethylamino-hydroxypenta-dienylidene) enables tunable wettability for cell culture or biosensing .
  • Photoresist materials : Adamantylidene derivatives enhance lithographic resolution due to their thermal stability and etch resistance .
  • Drug intermediates : Serves as a precursor for sitagliptin (antidiabetic drug) via asymmetric hydrogenation of the benzylidene group .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields or spectroscopic data?

  • Reaction condition audits : Variability in yields (e.g., 85% vs. 98%) may stem from impurities in starting materials or incomplete removal of acetic anhydride .
  • Crystallization effects : Polymorphism can alter melting points or IR spectra; recrystallization in different solvents (e.g., EtOAc vs. hexane) may resolve inconsistencies .
  • Temperature control : Exothermic reactions (e.g., acid-catalyzed condensations) require precise cooling to avoid side products .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 2
Reactant of Route 2
5-(2-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

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